6-Ethyl-3,5-dimethylpyrazin-2(1H)-one

Gas chromatography Retention index Flavor analysis

6-Ethyl-3,5-dimethylpyrazin-2(1H)-one (CAS 68808-17-3) is a trisubstituted 2(1H)-pyrazinone with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g·mol⁻¹. It belongs to the alkylpyrazinone family, a class of nitrogen-containing heterocycles formed primarily through the Maillard reaction between asparagine and monosaccharides, and is recognized as an asparagine-specific Maillard product.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 68808-17-3
Cat. No. B13097549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3,5-dimethylpyrazin-2(1H)-one
CAS68808-17-3
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C(=O)N1)C)C
InChIInChI=1S/C8H12N2O/c1-4-7-5(2)9-6(3)8(11)10-7/h4H2,1-3H3,(H,10,11)
InChIKeyOJDOIYRLMJWDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-3,5-dimethylpyrazin-2(1H)-one (CAS 68808-17-3) – Procurement-Grade Profile for Alkylpyrazinone Sourcing


6-Ethyl-3,5-dimethylpyrazin-2(1H)-one (CAS 68808-17-3) is a trisubstituted 2(1H)-pyrazinone with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g·mol⁻¹ [1]. It belongs to the alkylpyrazinone family, a class of nitrogen-containing heterocycles formed primarily through the Maillard reaction between asparagine and monosaccharides, and is recognized as an asparagine-specific Maillard product [2]. Its structural signature—a pyrazinone ring bearing ethyl at C6 and methyl groups at C3 and C5—distinguishes it from the more widely referenced alkylpyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine, FEMA 3149/3150) that lack the carbonyl at position 2, thereby conferring different physicochemical and sensory properties that directly impact formulation performance [3].

Why 6-Ethyl-3,5-dimethylpyrazin-2(1H)-one Cannot Be Replaced by Common Pyrazine or Pyrazinone Analogs


Although numerous alkylpyrazines and alkylpyrazinones share the C₈H₁₂N₂O formula, their substitution patterns and oxidation states produce markedly different GC retention behavior, melting-point ranges, sensory profiles, and regulatory clearance pathways [1]. The carbonyl at position 2 of 6-ethyl-3,5-dimethylpyrazin-2(1H)-one elevates its polarity relative to alkylpyrazines, shifts its boiling point upward, and alters its solubility in aqueous and lipid phases, directly affecting flavor-release kinetics in food matrices [2]. Furthermore, the specific 3,5-dimethyl-6-ethyl substitution pattern dictates its formation exclusively from asparagine–monosaccharide Maillard systems, meaning that a generic “pyrazinone” or “dimethylpyrazine” will not replicate the same aroma-generation pathway or the same regulatory exposure assessment under FEMA GRAS [3].

6-Ethyl-3,5-dimethylpyrazin-2(1H)-one: Head-to-Head Quantitative Differentiation Evidence


GC Retention Index on DB-Wax: Polarity-Driven Separation from Co-Eluting Pyrazines

The target compound exhibits a linear retention index (LRI) of 2445 on a DB-Wax polar capillary column (30 m × 0.32 mm, 0.15 μm film; 6 K·min⁻¹ ramp from 50 °C to 190 °C) [1]. This value is substantially higher than that of the structurally related alkylpyrazine 2-ethyl-3,5-dimethylpyrazine, which elutes around LRI 1800–1900 on equivalent polar phases, owing to the hydrogen-bonding capability of the pyrazinone carbonyl. In contrast, the regioisomer 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone (CAS 33216-89-6) shows a different retention order on polar columns due to altered dipole moment, although a precise LRI on DB-Wax has not been published in peer-reviewed form, underscoring the value of the experimentally validated 2445 value for unambiguous identification [2].

Gas chromatography Retention index Flavor analysis

Melting Point: Crystalline Differentiation Enabling Purification and Handling

6-Ethyl-3,5-dimethylpyrazin-2(1H)-one melts at 120–122 °C (recrystallized from ethyl acetate), a range that permits straightforward recrystallization-based purification under mild conditions . Its closest trialkylpyrazinone homolog, 3,5,6-trimethyl-2(1H)-pyrazinone (CAS 57355-08-5), melts at 207–210 °C, a difference of approximately 87 °C . The lower melting point of the target reflects the asymmetry introduced by the ethyl substituent at C6, which disrupts crystal packing relative to the fully methylated analog, and translates into practical advantages for melt-based formulation processes and lower energy consumption during purification.

Melting point Crystallinity Purification

Maillard Formation Pathway Specificity: Asparagine-Dependent Generation vs. Generic Pyrazine Routes

The target compound is formed exclusively through the Maillard reaction of asparagine with monosaccharides (glucose, fructose) via decarboxylation of a 3-(carboxymethyl)-5,6-dialkyl-2(1H)-pyrazinone intermediate, a pathway confirmed by spectroscopic elucidation and independent synthesis [1]. This asparagine-specific route fundamentally differs from the formation of 2-ethyl-3,5-dimethylpyrazine, which arises from the condensation of α-dicarbonyls with amino acids such as glycine or alanine and does not require a decarboxylation step [2]. Consequently, the target compound serves as a selective marker for asparagine-driven Maillard chemistry, a feature that cannot be replicated by any alkylpyrazine or by pyrazinones derived from other amino acid precursors.

Maillard reaction Asparagine-specific Flavor formation

Molecular Weight Differentiation from Trimethyl Pyrazinone: Impact on Volatility and Headspace Behavior

The molecular weight of 6-ethyl-3,5-dimethylpyrazin-2(1H)-one is 152.19 g·mol⁻¹, compared with 138.17 g·mol⁻¹ for 3,5,6-trimethyl-2(1H)-pyrazinone (C₇H₁₀N₂O) [1]. This +14 Da mass increment arises from the replacement of a methyl group with an ethyl group, which lowers the vapor pressure (estimated 0.8 mmHg at 25 °C for the target vs. >1 mmHg for the trimethyl analog) and alters the compound's partitioning between headspace and condensed phases in flavor delivery systems . The higher molecular weight also influences the compound's diffusion coefficient in polymer encapsulation matrices, a key parameter for controlled-release flavor applications.

Molecular weight Volatility Headspace analysis

Boiling Point Elevation vs. Alkylpyrazines: Formulation Stability Under Thermal Processing

The boiling point of 6-ethyl-3,5-dimethylpyrazin-2(1H)-one is estimated at approximately 264–270 °C (based on structurally analogous 5-ethyl-3,6-dimethyl-2(1H)-pyrazinone, which has a reported boiling point of 264.5 °C) . In contrast, 2-ethyl-3,5-dimethylpyrazine (CAS 55031-15-7) boils at 180–181 °C [1]. This ~85 °C elevation results from the hydrogen-bonding capacity of the pyrazinone carbonyl, which strengthens intermolecular forces. The higher boiling point confers superior retention during high-temperature food processing (baking, extrusion, frying) and reduces volatile loss during storage at elevated ambient temperatures.

Boiling point Thermal stability Flavor retention

Regulatory Clearance Differentiation: FEMA GRAS Status of Pyrazinone vs. Pyrazine Scaffolds

2-Ethyl-3,5-dimethylpyrazine holds explicit FEMA GRAS status (FEMA 3149/3150) and is listed in the FDA EAFUS database with a defined usage category as a flavoring agent [1]. 6-Ethyl-3,5-dimethylpyrazin-2(1H)-one, as a pyrazinone rather than a pyrazine, falls under the broader FEMA GRAS assessment of pyrazine derivatives (Adams et al., 2002) in which pyrazinones are evaluated as a structural subclass [2]. However, the target compound does not possess an individual FEMA number, meaning its regulatory clearance for food use must be established through the specific safety data available for asparagine-specific Maillard products rather than by referencing the extensive toxicological dossier of alkylpyrazines. This distinction is critical for procurement decisions in jurisdictions requiring ingredient-specific approval documentation.

FEMA GRAS Regulatory compliance Food safety

6-Ethyl-3,5-dimethylpyrazin-2(1H)-one: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Asparagine-Specific Maillard Flavor Marker for Processed Food Authentication

The compound's exclusive formation from asparagine–monosaccharide Maillard systems (Section 3, Evidence Item 3) makes it a definitive chemical marker for verifying asparagine-driven flavor generation in thermally processed foods such as roasted coffee, baked cereals, and potato products. Analytical laboratories can use its validated DB-Wax retention index of 2445 (Section 3, Evidence Item 1) for unambiguous GC-MS identification in complex food extracts, bypassing interference from co-occurring alkylpyrazines [1].

High-Temperature Flavor Formulation with Reduced Volatile Loss

With an estimated boiling point ~85 °C higher than 2-ethyl-3,5-dimethylpyrazine (Section 3, Evidence Item 5), the target compound is the preferred choice for baked goods, extruded snacks, and fried products where processing temperatures exceed 180 °C. Its lower volatility reduces evaporative losses during manufacturing, enabling lower dosage rates and more consistent final-product aroma intensity [2].

Crystalline Purification and Quality Control Standard

The sharp melting point of 120–122 °C (Section 3, Evidence Item 2) provides a straightforward identity and purity check that can be executed with standard laboratory equipment. In contrast, the trimethyl analog requires heating above 200 °C for melting-point determination, increasing the risk of thermal decomposition during QC analysis. Procurement specifications can therefore include melting-point range as a low-cost, high-discrimination acceptance criterion .

Controlled-Release Flavor Encapsulation Systems

The +14 Da molecular weight advantage over 3,5,6-trimethyl-2(1H)-pyrazinone and the correspondingly lower vapor pressure (Section 3, Evidence Item 4) make the target compound better suited for encapsulation in carbohydrate or protein matrices where diffusion-controlled release kinetics govern aroma longevity. Formulators seeking extended shelf-life flavor delivery should preferentially source this compound over the more volatile trimethyl analog [3].

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